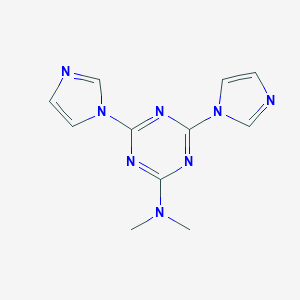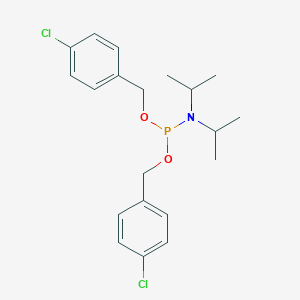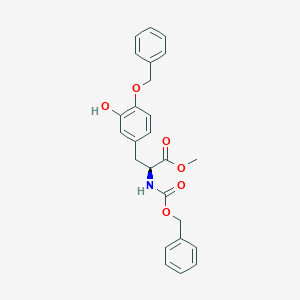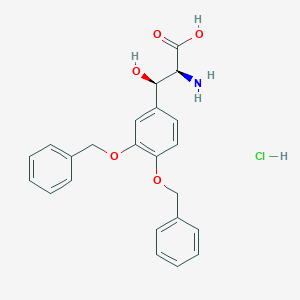
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine, also known as DMT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a heterocyclic compound that contains two imidazole rings and a triazine ring. The compound is a white crystalline powder that is soluble in organic solvents.
Mechanism Of Action
The exact mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is not fully understood. However, studies have shown that 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine interacts with various receptors in the body, including the serotonin receptor and the sigma-1 receptor. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to modulate the activity of various enzymes and proteins in the body, leading to its various physiological effects.
Biochemical And Physiological Effects
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit various biochemical and physiological effects. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory and antioxidant properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield by modulating the activity of various enzymes and proteins in the plant. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Advantages And Limitations For Lab Experiments
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several limitations. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine. In medicine, further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use as an anticancer agent. In agriculture, further studies are needed to optimize the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a plant growth regulator. In materials science, further studies are needed to explore the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a building block for the synthesis of novel materials. Additionally, further studies are needed to explore the potential use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine in other fields such as energy storage and catalysis.
In conclusion, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential use in medicine, agriculture, and materials science. Further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use in various fields.
Synthesis Methods
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and imidazole in the presence of a base such as triethylamine. The reaction yields 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a white crystalline powder with a yield of approximately 70%.
Scientific Research Applications
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
properties
CAS RN |
153429-75-5 |
|---|---|
Product Name |
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine |
Molecular Formula |
C11H12N8 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
4,6-di(imidazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N8/c1-17(2)9-14-10(18-5-3-12-7-18)16-11(15-9)19-6-4-13-8-19/h3-8H,1-2H3 |
InChI Key |
SDUITTZEPOZVGM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Other CAS RN |
153429-75-5 |
synonyms |
2-N,N-dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine SAE-9 SAE9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















